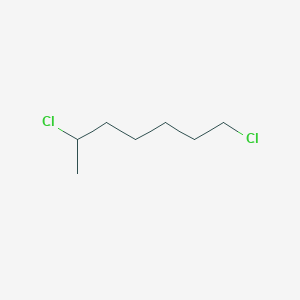
Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate is a complex organic compound with the molecular formula C31H32F2O6S2 and a molecular weight of 602.71 g/mol . This compound is known for its unique structure, which includes a triphenylsulfonium group and a difluoromethanesulfonate moiety attached to a 3-hydroxyadamantyl group. It is primarily used in the field of photochemistry as a photoacid generator.
Méthodes De Préparation
The synthesis of Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate involves several steps. One common method includes the reaction of triphenylsulfonium chloride with 3-hydroxyadamantyl methoxycarbonyl difluoromethanesulfonate under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane. The reaction mixture is stirred and filtered to obtain the desired product in the form of a white solid .
Analyse Des Réactions Chimiques
Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles. Common reagents used in these reactions include trimethylsilyl chloride, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate has several scientific research applications:
Photochemistry: It is widely used as a photoacid generator in photolithography and photoresist formulations.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its ability to generate acid upon exposure to light.
Biological Studies: It is used in biological research to study the effects of acid generation in various biological systems.
Mécanisme D'action
The mechanism of action of Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate involves the generation of acid upon exposure to light. The triphenylsulfonium group absorbs light energy, leading to the cleavage of the sulfonium bond and the release of a proton (H+). This proton can then participate in various chemical reactions, including the catalysis of polymerization reactions in photoresist materials . The molecular targets and pathways involved in this process are primarily related to the photochemical generation of acid and its subsequent interactions with other molecules.
Comparaison Avec Des Composés Similaires
Triphenylsulfonium 1-((3-hydroxyadamantyl)methoxycarbonyl)difluoromethanesulfonate can be compared with other photoacid generators, such as:
Triphenylsulfonium triflate: Similar in structure but with a triflate group instead of a difluoromethanesulfonate group.
Triphenylsulfonium perfluoro-1-butanesulfonate: Contains a perfluorobutanesulfonate group, offering different solubility and reactivity properties.
Triphenylsulfonium hexafluoroantimonate: Known for its high efficiency in generating acid upon exposure to light.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct photochemical properties and reactivity compared to other photoacid generators.
Propriétés
Numéro CAS |
912290-04-1 |
|---|---|
Formule moléculaire |
C31H32F2O6S2 |
Poids moléculaire |
602.7 g/mol |
Nom IUPAC |
1,1-difluoro-2-[(3-hydroxy-1-adamantyl)methoxy]-2-oxoethanesulfonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C13H18F2O6S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;14-13(15,22(18,19)20)10(16)21-7-11-2-8-1-9(3-11)5-12(17,4-8)6-11/h1-15H;8-9,17H,1-7H2,(H,18,19,20)/q+1;/p-1 |
Clé InChI |
MMTQYTFKDNOQOV-UHFFFAOYSA-M |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)O)COC(=O)C(F)(F)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



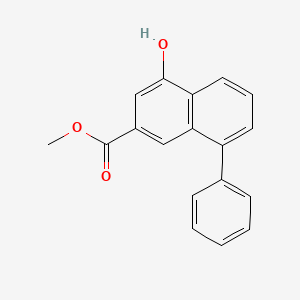

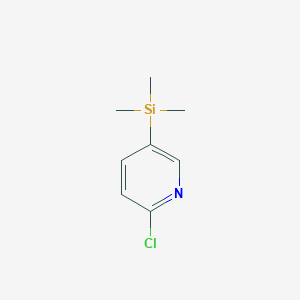
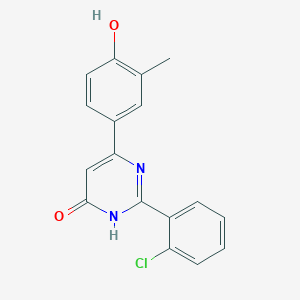

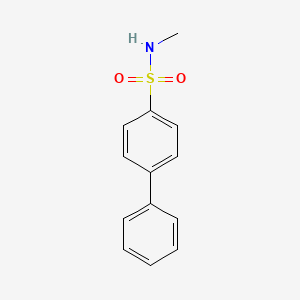
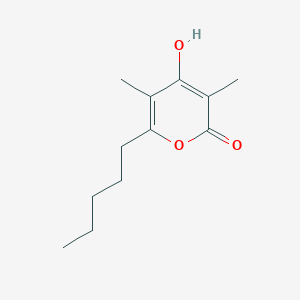
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)

